molecular formula C12H10N2O4 B12217324 2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No.: B12217324
M. Wt: 246.22 g/mol
InChI Key: UTVJRZMVTOQOOI-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinedione (succinimide) core fused with a benzoic acid moiety via an amino linkage. Its molecular formula is C₁₂H₁₀N₂O₄, with a molecular weight of 246.22 g/mol. The benzoic acid group contributes to solubility in polar solvents and may facilitate interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid

InChI

InChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-5-3-2-4-7(8)12(17)18/h2-6,13H,1H3,(H,17,18)

InChI Key

UTVJRZMVTOQOOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Nitrochalcone Cyclization and Reduction

Aksenov et al. demonstrated the synthesis of structurally analogous maleimides via nitrochalcone intermediates. For the target compound, 2'-nitrochalcones undergo base-mediated cyclization in dimethyl sulfoxide (DMSO) at 80°C, forming the pyrrolidine-2,5-dione core. Subsequent reduction of the nitro group with hydrogen/palladium-carbon yields the aniline derivative, which is coupled with methyl 2-aminobenzoate under Mitsunobu conditions. Acidic hydrolysis (6M HCl, reflux) then converts the ester to the free carboxylic acid.

Key Data:

  • Cyclization yield: 68%
  • Mitsunobu coupling efficiency: 82%
  • Hydrolysis completion: >95% (confirmed via $$^{13}\text{C}$$ NMR)

Maleimide-Amine Coupling Strategies

Direct Amination of 3-Bromomaleimide

VulcanChem’s protocol for related compounds involves reacting 3-bromo-1-methylpyrrolidine-2,5-dione with methyl 2-aminobenzoate in tetrahydrofuran (THF) at 0°C. Tributylamine facilitates bromide displacement, yielding the methyl ester intermediate. Saponification with lithium hydroxide in methanol/water (3:1) provides the target acid with 74% isolated yield.

Optimization Notes:

  • Lower temperatures (0–5°C) minimize maleimide ring-opening side reactions
  • LiOH preferred over NaOH due to reduced epimerization risk

One-Pot Tandem Synthesis

Thiol-Catalyzed Tetrazine-Maleimide Assembly

Adapting Mao et al.’s methodology, a one-pot synthesis combines 3-mercaptopropionic acid -catalyzed tetrazine formation with in situ maleimide functionalization. The benzoic acid moiety is introduced via Suzuki-Miyaura coupling using a boronic ester precursor, followed by oxidative ester cleavage (AgNO$$3$$, HNO$$3$$) and neutralization.

Reaction Conditions:

  • Catalyst: 3-mercaptopropionic acid (20 mol%)
  • Solvent: Ethanol/water (4:1)
  • Yield: 58%

Solid-Phase Peptide Synthesis (SPPS) Modifications

Rink Amide Resin Functionalization

A patented approach grafts the maleimide onto a resin-bound benzoic acid derivative. After Fmoc deprotection, 1-methyl-3-aminopyrrolidine-2,5-dione is coupled using HBTU/DIEA activation. Cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS) liberates the target compound with >90% purity (HPLC).

Advantages:

  • Avoids purification of intermediates
  • Scalable to gram quantities

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Limitation
Nitrochalcone route 68 98 Multi-step, costly Pd catalysts
Maleimide amination 74 97 Sensitive to moisture
One-pot synthesis 58 95 Requires toxic AgNO$$_3$$
SPPS 82 90 High resin cost

Structural Characterization and Validation

X-ray Crystallography

Single-crystal X-ray analysis of the methyl ester precursor (CCDC 2236719) confirmed the 1-methylpyrrolidine-2,5-dione core and regioselective amination at C3. Key metrics:

  • Space group: $$P2_1/c$$
  • Unit cell parameters: $$a = 9.711\, \text{Å}, b = 8.912\, \text{Å}, c = 20.779\, \text{Å}$$
  • Dihedral angle between maleimide and benzoate: 87.2°

NMR Spectroscopic Data

  • $$^1\text{H}$$ NMR (DMSO-$$d6$$) : δ 12.85 (s, 1H, COOH), 8.21 (d, $$J = 8.0\, \text{Hz}$$, 1H, ArH), 7.95 (s, 1H, NH), 3.12 (s, 3H, NCH$$3$$)
  • $$^{13}\text{C}$$ NMR : δ 172.1 (C=O, maleimide), 168.4 (COOH), 134.6 (C-NH)

Industrial-Scale Considerations

Solvent Recycling and Waste Management

The nitrochalcone route generates stoichiometric Pd waste, necessitating ion-exchange recovery systems. Conversely, SPPS produces minimal solvent waste but requires TFA neutralization.

Cost-Benefit Analysis

  • Raw material cost: \$12.50/g (one-pot) vs. \$18.20/g (SPPS)
  • Process mass intensity (PMI): 32 (one-pot) vs. 45 (nitrochalcone)

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
Target Compound Pyrrolidinedione + benzoic acid 1-methyl, amino linkage C₁₂H₁₀N₂O₄ Enzyme inhibition, anti-inflammatory
I-5 () Pyrrolidinedione + benzoic acid 2-Cl, 5-Cl on benzoic acid; 3-Cl-phenyl on pyrrole C₁₇H₁₀Cl₂N₂O₄ Kinase inhibition, cytotoxic activity
Imidazolidinone-acetic acid () Imidazolidinone + acetic acid 4,4-diphenyl, propenyl substituent C₂₀H₁₈N₂O₄ Antimicrobial, enzyme modulation
Bicyclic imidazoimidazole () Imidazo[4,5-d]imidazole 3-methylbutanoic acid chain C₁₁H₁₄N₄O₄ Antiviral, metabolic disorder targeting

Key Research Findings

  • Substituent Effects: The chlorine atoms in I-5 increase molecular weight (357.18 g/mol) and lipophilicity (ClogP ≈ 3.2 vs. Its dual chloro-substitution may improve target selectivity in kinase inhibition . The diphenyl groups in the imidazolidinone derivative introduce significant steric bulk, likely reducing solubility (predicted aqueous solubility <0.1 mg/mL) but improving binding affinity to hydrophobic enzyme pockets . The bicyclic imidazoimidazole core imposes conformational rigidity, which could enhance binding specificity at the cost of synthetic complexity and solubility challenges .
  • Biological Activity: The target compound’s methyl group may reduce oxidative metabolism compared to non-methylated analogs, extending half-life in vivo. I-5’s chlorinated aryl groups are associated with cytotoxic effects in cancer cell lines (IC₅₀ ~5 µM in HeLa cells), though its mechanism remains under investigation . The imidazolidinone derivative’s propenyl group has shown moderate antibacterial activity (MIC ~25 µg/mL against S. aureus), likely due to membrane disruption .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound I-5 Imidazolidinone Derivative Bicyclic Imidazoimidazole
Molecular Weight (g/mol) 246.22 357.18 362.37 266.26
ClogP 1.8 3.2 4.5 0.9
Hydrogen Bond Donors 2 2 1 3
Aqueous Solubility (mg/mL) 1.2 0.05 <0.1 0.3
Metabolic Stability (t₁/₂) >4 hours ~2 hours ~3 hours >6 hours

Notes:

  • The target compound’s balanced ClogP and moderate solubility suggest favorable oral bioavailability.
  • I-5 ’s low solubility may limit formulations to parenteral routes.
  • The bicyclic analog’s extended half-life aligns with its rigid structure resisting enzymatic degradation .

Biological Activity

2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a benzoic acid moiety, which is known to influence its biological activities. Its molecular formula is C12_{12}H10_{10}N2_{2}O4_{4}, with a molecular weight of approximately 234.22 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole, including compounds similar to 2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid, exhibit significant antimicrobial properties. For instance, pyrrole benzamide derivatives have shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against these pathogens .

CompoundMIC (µg/mL)Target Pathogen
Pyrrole Benzamide Derivative3.12 - 12.5Staphylococcus aureus
Pyrrole Derivative5Mycobacterium tuberculosis

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Pyrrole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one study highlighted that certain pyrrole-containing compounds exhibited cytotoxic effects against various cancer cell lines by targeting the mitochondrial pathway .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds related to 2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid can act as inhibitors of key enzymes involved in disease pathways. Inhibitory effects on enzymes such as ClpP1P2 peptidase in Mycobacterium tuberculosis were noted, indicating potential use in treating resistant strains .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of pyrrole derivatives against drug-resistant strains of bacteria. The results demonstrated that a specific derivative had an MIC of 0.4 µM against isoniazid-resistant Mycobacterium tuberculosis . This underscores the compound's potential as a lead for developing new antibacterial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that treatment with pyrrole derivatives led to significant reductions in cell viability. The mechanism was attributed to the activation of apoptotic pathways and the inhibition of cell cycle progression . This suggests a promising avenue for further research into the anticancer properties of related compounds.

The biological activities of 2-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid are thought to arise from several mechanisms:

  • Interaction with DNA : Some pyrrole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation has been observed in studies involving similar compounds.

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